Uscharidin

描述

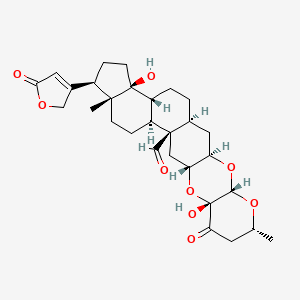

Structure

2D Structure

3D Structure

属性

CAS 编号 |

24321-47-9 |

|---|---|

分子式 |

C29H38O9 |

分子量 |

530.6 g/mol |

IUPAC 名称 |

(1S,3R,5S,7R,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-9-oxo-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H38O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-22,25,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,25+,26-,27-,28+,29+/m1/s1 |

InChI 键 |

YOCULAYFPPWLRI-OLEQQPCLSA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O |

手性 SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O |

规范 SMILES |

CC1CC(=O)C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O |

产品来源 |

United States |

Natural Occurrence and Sourcing Research

Botanical and Biological Sources Identification and Characterization

The identification of Uscharidin has been reported in several botanical sources, with significant research focusing on the Calotropis and Asclepias genera.

The genus Calotropis is a well-documented source of this compound and other cardiac glycosides. nih.govprota4u.org Both Calotropis procera and Calotropis gigantea are known to produce this compound. nih.govjetir.orgthaiscience.info In C. procera, this compound is part of a complex mixture of cardenolides that includes calotropin (B1668234), calotoxin, uscharin (B3062374), and calactin (B1668211). nih.govthaiscience.info The distribution of these compounds varies within the plant; for instance, the stem is a known source of this compound. thaiscience.info

Similarly, C. gigantea contains this compound in its flowers and latex. prota4u.orgjetir.org Phytochemical investigations of C. gigantea have led to the isolation of numerous cardenolides, often alongside this compound. acs.orgnih.govnih.govacs.org These studies confirm that the entire plant is rich in these compounds, with the latex containing notable cardenolides like calotropin and calotoxin. prota4u.org

The Asclepias genus, commonly known as milkweeds, is another significant source of this compound. naturalproducts.net Studies on Asclepias curassavica, the tropical milkweed, have identified this compound as one of several cytotoxic cardenolide glycosides isolated from its aerial parts. nih.gov It co-occurs with other compounds such as asclepin, calotropin, and coroglaucigenin (B15496991). nih.govwikipedia.org An interesting biochemical relationship has been observed in A. curassavica, where the dominant cardenolide, voruscharin, can be transformed into this compound under certain conditions. pnas.org

Asclepias syriaca, the common milkweed, also contains a variety of cardiac glycosides. acs.orgjacc.orgnih.gov While detailed studies specifically quantifying this compound in this species are less common, the plant is known to be a source of these compounds, which are sequestered by herbivores like the monarch butterfly. cdnsciencepub.commilkweedbase.org

Beyond Calotropis and Asclepias, this compound has been identified in other plants, notably Pergularia daemia. prota4u.orgresearchgate.netijpsr.info This plant is highly toxic due to the presence of numerous cardenolides in all its parts. prota4u.org Specifically, this compound has been found in the seeds and stems of P. daemia. prota4u.orgresearchgate.netsphinxsai.com In the seeds, it is found alongside compounds like calactin and calotoxin, while in the stem, it is accompanied by coroglaucigenin and corotoxigenin. prota4u.orgresearchgate.netsphinxsai.com Research has also confirmed its presence in Pergularia tomentosa. univ-ouargla.dz

Table 1: Botanical Sources of this compound This table summarizes the primary plant species identified as sources of this compound and the specific parts of the plants where the compound has been detected.

| Plant Species | Family | Plant Part(s) Containing this compound | Reference |

|---|---|---|---|

| Calotropis procera | Apocynaceae | Stem, Latex | nih.govthaiscience.infodrugfuture.com |

| Calotropis gigantea | Apocynaceae | Flowers, Latex | prota4u.orgjetir.org |

| Asclepias curassavica | Apocynaceae | Aerial Parts | naturalproducts.netnih.gov |

| Asclepias syriaca | Apocynaceae | General (Cardiac Glycosides Present) | naturalproducts.net |

| Pergularia daemia | Apocynaceae | Seeds, Stem | prota4u.orgresearchgate.netsphinxsai.com |

| Pergularia tomentosa | Apocynaceae | Not specified | univ-ouargla.dz |

Investigations in Asclepias Species (e.g., A. curassavica, A. syriaca)

Advanced Extraction and Isolation Methodologies Research

The extraction and isolation of this compound from complex plant matrices require sophisticated and optimized techniques. ijresm.com Research has focused on improving the efficiency and yield of these processes, moving from conventional methods to more advanced approaches.

Solvent-based extraction is a fundamental step in isolating this compound. ijresm.comscribd.com The choice of solvent is critical, and various solvents with differing polarities are used to selectively separate the medicinally active components. plantarchives.org For cardenolides from Calotropis species, solvents such as dichloromethane (B109758), chloroform, and methanol (B129727) have been successfully employed. nih.govacs.org

The general process involves several key stages:

Preparation of Plant Material : The plant material is typically dried and ground to increase the surface area for solvent interaction. scribd.com

Extraction : The prepared material is extracted with a selected solvent or a sequence of solvents. For example, fresh leaves of C. gigantea have been successively extracted with hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH). acs.org

Purification and Fractionation : The crude extract is often subjected to liquid-liquid partitioning and a series of chromatographic techniques. nih.govacs.org Column chromatography using silica (B1680970) gel is a common method for initial fractionation, followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification of the individual compounds. acs.orgnih.gov

Optimization of these techniques involves adjusting parameters such as solvent composition, liquid-to-solid ratio, extraction time, and temperature to maximize the yield and purity of the target compound. mdpi.commdpi.com

Table 2: Key Parameters in Solvent-Based Extraction Optimization This table outlines the critical variables that are manipulated in research to enhance the efficiency of solvent-based extraction for natural products like this compound.

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Solvent Type & Composition | The choice of solvent (e.g., methanol, ethanol, acetone) and its concentration (e.g., 65% methanol in water). | Determines the selectivity and solubility of the target compound. | plantarchives.orgmdpi.com |

| Liquid-to-Solid Ratio | The ratio of the volume of solvent to the mass of the plant material (e.g., 40 mL/g). | Affects the concentration gradient and efficiency of mass transfer. | mdpi.com |

| Extraction Temperature | The temperature at which the extraction is performed. | Can increase solvent penetration and compound solubility, but high temperatures may degrade sensitive compounds. | nih.gov |

| Extraction Time | The duration of the extraction process. | Needs to be sufficient for complete extraction without causing degradation of the target compound. | mdpi.comnih.gov |

| Particle Size | The size of the ground plant material. | Smaller particles provide a larger surface area, enhancing extraction efficiency. | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced techniques like Microwave-Assisted Extraction (MAE) have been developed. nih.govanton-paar.comresearchgate.net MAE utilizes microwave energy to rapidly heat the solvent and sample, significantly reducing extraction time to as little as 15-30 minutes. anton-paar.com

The main advantages of MAE include:

Speed : Drastically shorter extraction times compared to methods like Soxhlet extraction. anton-paar.comresearchgate.net

Reduced Solvent Consumption : Requires lower volumes of solvents, making the process more environmentally friendly and cost-effective. nih.govanton-paar.com

Higher Yields : Often results in extraction yields that are equivalent to or higher than those from conventional techniques. nih.gov

The optimization of MAE involves adjusting parameters like microwave power, temperature, solvent type, and extraction time to achieve the best results for a specific compound. mdpi.com While specific studies on the MAE of this compound are not prevalent, its successful application for a wide range of natural products, including other glycosides and phenolic compounds, demonstrates its high potential for the efficient extraction of this compound from its botanical sources. mdpi.comnih.govnih.gov Other advanced methods like ultrasound-assisted extraction (UAE) also show promise by using acoustic cavitation to disrupt cell walls and enhance mass transfer. plantarchives.orgnih.gov

Chromatographic Strategies for High-Purity Isolation (e.g., HPLC, Column Chromatography)

The isolation and purification of this compound from plant extracts necessitate the use of chromatographic techniques to separate it from a complex mixture of other phytochemicals, including other structurally similar cardiac glycosides. sci-hub.st

Column Chromatography serves as a fundamental method for the initial fractionation of crude plant extracts. google.combiologynotesonline.com In this technique, a crude extract is applied to a column packed with a solid stationary phase, such as silica gel. google.commendelset.com The separation is achieved by eluting the column with a solvent system of increasing polarity. jppres.com For instance, a gradient of petroleum ether and ethyl acetate, followed by methanol, can be used to separate fractions based on the differential adsorption of the compounds to the silica gel. google.com This process allows for the enrichment of fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) is employed for the final purification to achieve high-purity this compound. nih.govgilson.com Reversed-phase HPLC, utilizing a C18 column, is a common and effective method. nih.govnih.gov The separation is performed using a mobile phase consisting of a gradient of water and an organic solvent, typically acetonitrile (B52724). nih.gov This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual cardiac glycosides. hplc.euresearchgate.net The use of a UV detector allows for the identification and quantification of the separated compounds. nih.gov One study detailed an HPLC method using a C18 column with a mobile phase of acetonitrile and water, which successfully separated 28 different cardenolides, including this compound. nih.gov

| Technique | Stationary Phase | Mobile Phase/Eluent System | Primary Function |

| Column Chromatography | Silica Gel google.commendelset.com | Gradient of non-polar to polar solvents (e.g., Petroleum Ether, Ethyl Acetate, Methanol) google.com | Initial fractionation and enrichment of this compound from crude extract. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 nih.govnih.gov | Gradient of Acetonitrile and Water nih.gov | High-purity isolation and quantification of this compound. |

Biotechnological Production Strategies

To address the challenges associated with sourcing from wild plants, such as variability in yield and quality, biotechnological methods are being explored for the production of this compound. researchgate.netchemgineering.com

Hairy Root Culture Systems for this compound Biosynthesis

Hairy root cultures, induced by the transformation of plant tissues with Agrobacterium rhizogenes, represent a promising strategy for the contained and continuous production of secondary metabolites. mdpi.com Hairy root cultures of Calotropis procera have been successfully established and have been shown to produce a range of cardiac glycosides, including this compound. nih.gov These cultures are advantageous due to their genetic stability and rapid growth in media without the need for plant hormones. nih.gov Research has demonstrated that the production of cardiac glycosides in hairy root cultures can be enhanced through elicitation, which involves treating the cultures with substances that stimulate the plant's defense responses. For example, in hairy root cultures of Calotropis gigantea, the addition of methyl jasmonate (MJ) and yeast extract (YE) has been shown to increase the accumulation of cardenolides. phcog.com

Genetic Engineering Approaches for Enhanced Production

Genetic engineering offers a powerful avenue for increasing the production of this compound. google.commdpi.com This can be achieved by manipulating the biosynthetic pathways of cardiac glycosides within the plant or in a microbial host. buffalo.edursc.org The core strategy involves identifying and overexpressing the genes that encode key enzymes in the this compound biosynthesis pathway. researchgate.net While the complete pathway is still under investigation, key enzymes are being identified through transcriptomic and metabolomic analyses of cardiac glycoside-producing plants like Digitalis purpurea. plos.orgnih.gov

The identification of genes involved in the biosynthesis of related cardiac glycosides provides a roadmap for the metabolic engineering of this compound production. plos.orgnih.govscispace.com By understanding the genetic basis of its synthesis, it may be possible to engineer plants or microorganisms for enhanced and sustainable production of this valuable compound. buffalo.eduhelmholtz-hips.de

Biosynthesis and Metabolic Pathways Research

Elucidation of Uscharidin Biosynthetic Pathways

The biosynthesis of cardenolides, including this compound, is believed to originate from the mevalonic acid pathway via triterpenoid (B12794562) and phytosterol intermediates. nih.govphcog.com While the exact pathway leading specifically to this compound is not fully elucidated, research in plants like Calotropis procera and Digitalis species has provided insights into the general steps involved in cardenolide synthesis. researchgate.netnih.govnih.gov

Precursor Identification and Enzymatic Transformations

The initial steps of cardenolide biosynthesis are thought to involve the condensation of two farnesyl-diphosphate molecules catalyzed by squalene (B77637) synthase, leading to squalene. researchgate.net Squalene is then converted into various phytosterols, such as cholesterol, β-sitosterol, and campesterol, which are considered putative precursors for cardenolides. researchgate.netnih.gov Pregnenolone (B344588) is suggested as a key intermediate in the synthesis of cardiac glycosides. nih.govphcog.com The conversion of pregnenolone to progesterone (B1679170) is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netnih.gov Subsequent enzymatic transformations, including hydroxylations and the addition of sugar moieties, lead to the diverse array of cardenolides. researchgate.net While specific enzymes directly responsible for the late-stage biosynthesis of this compound from its immediate precursors have not been definitively identified, studies on related cardenolides point to the involvement of monooxygenases and glucohydrolases in the interconversion of genin and glycoside forms. researchgate.net

Genetic and Molecular Basis of Biosynthesis

Research into the genetic and molecular basis of cardenolide biosynthesis is ongoing, particularly in plants known to produce these compounds. Transcriptome analysis of Calotropis procera has identified unigenes potentially involved in terpenoid, steroid, and cardenolide pathways. nih.gov Expression analysis of these putative transcripts has shown correlation with metabolite accumulation, suggesting their role in the biosynthetic process. nih.gov For instance, the expression of a CYP87A gene, predicted to be an early gene in the cardiac glycoside biosynthesis pathway, was observed in specific tissues and induced by methyl jasmonate, a signaling molecule involved in plant defense responses. researchgate.net While a complete genetic pathway for this compound biosynthesis is yet to be mapped, these studies provide a foundation for identifying the genes and enzymes responsible for its production.

Biotransformation and Degradation Studies in Biological Systems

This compound undergoes significant biotransformation and degradation in biological systems, particularly in herbivores that feed on cardenolide-containing plants. These processes are crucial for the detoxification or sequestration of these potent compounds.

Enzymatic Conversion and Hydrolysis in Herbivore Gut Systems (e.g., Monarch Butterflies)

Monarch butterflies (Danaus plexippus), specialists on milkweed plants, have evolved mechanisms to handle the cardenolides present in their diet. In the monarch gut, uscharin (B3062374) and voruscharin, related cardenolides, can be hydrolyzed to this compound under basic conditions that mimic the gut environment. pnas.orgresearchgate.net This hydrolysis, particularly the acid hydrolysis of the 3-thiazoline ring, has been reported for the conversion of uscharin into this compound. pnas.orgresearchgate.net Further enzymatic reduction of this compound to more polar and less toxic cardenolides like calactin (B1668211) and calotropin (B1668234) has been demonstrated using monarch gut homogenates. nih.govpnas.orgwhitemanlab.org This conversion is an important step in the hypothesized pathway for deriving calactin and calotropin from voruscharin. pnas.org

Detoxification Mechanisms and Metabolite Identification in Model Organisms

Detoxification of cardenolides in herbivores like the monarch butterfly involves enzymatic modifications. The enzymatic reduction of this compound to calactin and calotropin in the monarch gut represents a detoxification mechanism, converting a potentially more toxic compound into less toxic forms that can be sequestered. nih.govpnas.orgwhitemanlab.org Studies using monarch larval tissue homogenates, specifically midgut and fat body, have shown NADPH-dependent biotransformation of this compound. nih.gov This biotransformation occurs in the soluble fraction of the homogenates, indicating that microsomal monooxygenase activity is not involved in this specific metabolic step. nih.gov The identification of metabolites like calactin and calotropin from this compound biotransformation in monarch butterflies highlights the enzymatic processes involved in handling these plant secondary metabolites. nih.govpnas.org

Structural Elucidation and Chemical Modification Research

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation

The precise three-dimensional structure of Uscharidin has been confirmed through the application of several key spectroscopic and spectrometric methods. Each technique provides unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. rsc.orgmdpi.com Both ¹H and ¹³C NMR are employed to map the complete carbon skeleton and proton environments.

¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, it helps to distinguish the protons on the steroidal core from those on the sugar-like moiety. Coupling constants between adjacent protons are used to determine their relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. savemyexams.com

For this compound, HRMS confirms the molecular formula C₂₉H₃₈O₉ based on its precise monoisotopic mass. nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₉ | PubChem nih.gov |

| Monoisotopic Mass | 530.25158279 Da | PubChem nih.gov |

Tandem mass spectrometry (MS/MS) is further used to probe the structure through fragmentation analysis. chemguide.co.uktutorchase.com In this technique, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions provide structural clues. A characteristic fragmentation pattern for cardenolide glycosides is the cleavage of the glycosidic bond, leading to the separation of the sugar moiety and the steroid aglycone (in this case, uzarigenin). The masses of these fragments allow for the identification of both the sugar component and the core steroid structure. msu.edu

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific covalent bonds by measuring their vibrational frequencies. photonics.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups:

O-H stretching: A broad band indicating the hydroxyl (-OH) groups.

C=O stretching: Sharp, strong bands corresponding to the carbonyl groups of the five-membered lactone ring and the aldehyde group.

C-O stretching: Bands associated with the ether linkages of the glycosidic bond and the oxirane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, particularly in conjugated π-electron systems, which are known as chromophores. msu.edu The primary chromophore in this compound is the α,β-unsaturated γ-lactone (butenolide) ring. This structural feature results in a characteristic strong absorption maximum in the UV region of the electromagnetic spectrum, typically around 215-220 nm, which is a hallmark of the cardenolide class of compounds.

High-Resolution Mass Spectrometry (HRMS/MS) for Fragment Analysis

Synthetic Approaches for this compound and its Analogues

The chemical synthesis of this compound and related compounds is a significant challenge due to the molecule's stereochemical complexity. Research has focused on both the total synthesis from simple starting materials and the semi-synthetic modification of related natural products.

A complete total synthesis of this compound has not yet been reported in scientific literature. However, the total synthesis of other structurally similar and highly complex cardenolides, such as ouabagenin (B150419) and acospectoside A, has been achieved and outlines potential strategies. scispace.commdpi.comnih.gov These approaches are characterized by multi-step sequences requiring precise stereochemical control.

Key strategies employed in the synthesis of analogous cardenolides include:

Convergent Synthesis: Building complex fragments of the molecule separately before joining them together in the later stages of the synthesis. scispace.comresearchgate.net This often involves preparing the AB-ring system and the D-ring system independently.

Stereoselective Ring Formation: Utilizing reactions like the Diels-Alder reaction to construct the six-membered rings of the steroid core with the correct stereochemistry.

Butenolide Ring Installation: The characteristic C17-butenolide moiety is often added in the later stages of the synthesis using methods such as Stille coupling or by constructing the ring from a suitable precursor. scispace.comnih.gov

Due to the significant challenges of total synthesis, semi-synthesis is a more common and practical approach for generating novel analogues of cardenolides. cdri.res.inebi.ac.uk This strategy uses naturally occurring, structurally related compounds as advanced starting materials for chemical modification. tapi.com

For instance, research on the cardiac glycoside family has led to the creation of potent derivatives from precursors isolated from natural sources. A notable example is the development of the semi-synthetic derivative UNBS-1450 from 2′′-oxovoruscharin, a cardenolide closely related to this compound and isolated from Calotropis procera. cdri.res.in This demonstrates a viable pathway where natural cardenolides, including potentially this compound itself, can be used as scaffolds to create new compounds with modified properties. The existence of patents covering pharmaceutical compositions containing this compound or its analogues further underscores the research interest in its derivatization.

Total Synthesis Strategies

Structure-Activity Relationship (SAR) Studies and Computational Chemistry

The exploration of a bioactive molecule's potential is deeply connected to understanding the relationship between its chemical structure and its biological activity. wikipedia.org Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, as they aim to identify the specific structural features of a compound that are responsible for its biological effects. gardp.orgoncodesign-services.com Through systematic modification of a molecule's structure, researchers can determine which parts of the compound, known as pharmacophores, are key for interacting with a biological target, and which parts can be altered to enhance potency or selectivity. wikipedia.orggardp.org This knowledge is crucial for guiding the progression of a bioactive compound from an initial "hit" to an optimized "lead" candidate in the drug discovery process. oncodesign-services.com For complex natural products like this compound, a cardenolide with a distinct steroidal backbone, SAR and computational chemistry provide powerful tools to decipher its mechanism of action and to guide the development of novel derivatives. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach that builds mathematical models to correlate the chemical structure of compounds with their biological activities. jocpr.com This method moves beyond the qualitative observations of SAR by establishing a reliable quantitative relationship, which can then be used to create an in-silico model to predict the activity of new molecules before they are synthesized. longdom.org

A QSAR model is formulated as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound and related cardenolides, a QSAR study would involve several key steps:

Data Set Assembly : A series of this compound analogues with varying structural modifications would be synthesized and their biological activity (e.g., inhibitory concentration against a specific target) would be measured experimentally.

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., cLogP), and electronic properties (e.g., electronegativity, hydrogen bonding capacity). jocpr.comlongdom.org

Model Development : Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is constructed that best correlates the calculated descriptors with the observed biological activity. longdom.orgmdpi.com

Validation : The predictive power and robustness of the QSAR model are rigorously assessed using both internal (e.g., cross-validation) and external validation with an independent dataset of compounds. jocpr.commdpi.com

While specific QSAR models for this compound are not extensively detailed in the available literature, the methodology provides a powerful framework. Such models could be instrumental in screening virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis, and guiding the rational design of compounds with enhanced activity. jocpr.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting and analyzing how a ligand, such as this compound, interacts with its biological target at an atomic level. ijmr.org.inresearchgate.net These methods provide critical insights into the stability of the ligand-protein complex and the specific interactions that drive binding. ijmr.org.in

An in-silico study investigating steroidal cardenolides from Calotropis procera identified this compound as a potential inhibitor of HIV-1 protease (PR), a critical enzyme for viral replication. ijmr.org.in

Molecular Docking Analysis: Molecular docking simulations predicted the binding pose and affinity of this compound within the active site of HIV-1 PR. The study found that this compound exhibited a strong binding affinity, with a calculated binding energy of -11.32 kcal/mol. ijmr.org.in The analysis revealed specific interactions with key amino acid residues in the enzyme's active site, primarily through the formation of hydrogen bonds and hydrophobic interactions. ijmr.org.in

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (via Hydrogen Bonds) |

| This compound | HIV-1 Protease | -11.32 | Arg8, Gly48 |

This table presents the predicted binding affinity and key hydrogen bond interactions of this compound with HIV-1 Protease as determined by molecular docking simulations. Data sourced from a 2024 study on steroidal cardenolides as potential HIV-1 PR inhibitors. ijmr.org.in

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the dynamic behavior and stability of the protein-ligand complex over time. ijmr.org.inmdpi.com By analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), researchers can evaluate the conformational changes, flexibility, and compactness of the complex. ijmr.org.in In the study of HIV-1 PR inhibitors, MD simulations were performed on the top candidate, Voruscharin, to confirm the stability of its binding pose. ijmr.org.in Such analyses for this compound would provide deeper understanding of its interaction dynamics, confirming whether the initial docked pose is maintained in a simulated physiological environment. researchgate.net

Rational Design of Novel this compound-Based Compounds

The insights gained from SAR, QSAR, and molecular modeling studies form the foundation for the rational design of new molecules with improved properties. researchgate.netnih.gov The goal is to use the detailed understanding of how this compound interacts with a target to design novel compounds with enhanced activity, better selectivity, or other desirable characteristics. oncodesign-services.com

Based on the molecular docking results for this compound with HIV-1 protease, a rational design strategy would focus on modifying the this compound scaffold to optimize its interactions with the enzyme's active site. ijmr.org.in For instance:

Enhancing Hydrogen Bonds : New functional groups could be introduced at positions on the this compound molecule that would allow for the formation of additional or stronger hydrogen bonds with residues in the active site, such as Arg8 and Gly48. ijmr.org.in

Optimizing Hydrophobic Interactions : The lipophilicity of certain regions of the molecule could be adjusted to improve hydrophobic contacts with nonpolar residues within the binding pocket. ijmr.org.in

This approach allows medicinal chemists to move beyond random screening and instead create focused libraries of new compounds with a higher probability of success. nih.gov While the chemical synthesis of complex molecules like cardenolides is challenging, the development of semi-synthetic derivatives is an established practice. cdri.res.in A notable example from a related compound is UNBS-1450, a semi-synthetic derivative of 2″-oxovoruscharin, which has entered clinical trials, demonstrating that rational modification of this class of cardenolides is a viable strategy for drug development. cdri.res.in Future research could apply similar strategies to this compound, using the detailed computational data to guide the synthesis of novel and potentially more potent therapeutic agents.

Mechanistic Investigations of Biological Activities in Research Models

Molecular Target Identification and Characterization

The cardiac glycoside Uscharidin has been the subject of various in vitro and in silico studies to elucidate its mechanisms of action at a molecular level. Research has focused on its interaction with specific enzymes and cellular receptors to understand the basis of its observed biological activities.

This compound is recognized as a potent inhibitor of Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients across animal cell membranes. nih.govresearchgate.net The inhibitory capacity of this compound and related cardenolides has been evaluated against the Na+/K+-ATPase from different species, revealing variations in sensitivity.

Research comparing the effects of various cardiac glycosides on the Na+/K+-ATPase of the monarch butterfly (Danaus plexippus), a specialist herbivore adapted to these toxins, and non-adapted insects, shows significant differences in resistance. nih.gov The monarch's enzyme is substantially more resistant to most cardenolides compared to the highly sensitive porcine Na+/K+-ATPase or enzymes from other insects. nih.govpnas.org However, some compounds, like voruscharin, which can convert to this compound, have been found to be highly inhibitory to the monarch's Na+/K+-ATPase, suggesting a specific adaptation by the host plant against this specialized herbivore. pnas.org Studies have demonstrated a 4- to 94-fold difference in inhibition between the Na+/K+-ATPase of non-adapted insects and that of the monarch butterfly, highlighting the selective pressure these toxins can exert. nih.gov

| Compound | Target Enzyme System | Inhibitory Effect (IC50) | Key Finding |

|---|---|---|---|

| Voruscharin (precursor to this compound) | Monarch Butterfly (D. plexippus) Na+/K+-ATPase | Highly Inhibitory | Demonstrates high potency against the monarch's adapted enzyme, suggesting specific plant defense. pnas.org |

| General Cardenolides | Monarch vs. Non-Adapted Insect Na+/K+-ATPase | 4- to 94-fold higher resistance in Monarchs | Illustrates target-site insensitivity as a key resistance mechanism in adapted species. nih.gov |

| General Cardenolides | Porcine Na+/K+-ATPase | Highly Sensitive | Porcine enzyme is often used as a baseline for high-sensitivity to cardenolide inhibition. pnas.org |

In silico molecular docking studies have explored the potential of this compound as an inhibitor of HIV-1 protease, a critical enzyme for viral maturation and proliferation. nih.govdiva-portal.org These computational models predict the binding affinity and interaction patterns between a ligand, such as this compound, and its protein target.

One such study found that this compound exhibited a strong binding affinity for HIV-1 protease, with a calculated lowest binding energy of -11.32 kcal/mol. nih.govresearchgate.net This affinity was predicted to be greater than that of the standard drug Amprenavir, suggesting potent inhibitory potential. nih.gov The model identified specific hydrogen bond interactions between this compound and key amino acid residues in the protease's active site, namely Arg8 and Gly48. nih.govresearchgate.net The carbonyl group of this compound was identified as a hydrogen bond acceptor, interacting with Arg8 at a distance of 1.97Å, while an oxygen atom in this compound acted as an acceptor for a hydrogen bond from Gly48 at a distance of 2.46Å. researchgate.net These interactions are crucial for stabilizing the compound within the active site, potentially blocking its function. nih.gov

| Compound | Molecular Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound | HIV-1 Protease | -11.32 | Arg8, Gly48 (Hydrogen Bonds); Gly27, Val32, Met46, Ile47, Ile50, Phe53, etc. (Other Interactions). nih.govresearchgate.net |

| Amprenavir (Standard) | HIV-1 Protease | Lower affinity than this compound in the study | Used as a reference for comparison. nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways controlling growth and proliferation. nih.govbiomolther.org Mutations leading to the hyperactivity of its intrinsic tyrosine kinase domain are implicated in the development of various cancers, particularly non-small-cell lung carcinoma (NSCLC). nih.govbiomolther.orgnih.gov Consequently, the EGFR tyrosine kinase domain is a well-established target for anticancer drug development, with several generations of inhibitors designed to block its activity. nih.govmdpi.com These inhibitors typically bind to the ATP-binding site, preventing the phosphorylation events that trigger downstream pro-survival signals. mdpi.com While EGFR is a significant area of exploration for potential anticancer compounds, direct mechanistic studies detailing the binding interactions of this compound with EGFR tyrosine kinase are not prominent in the available research.

Investigations into HIV-1 Protease Inhibition

Cellular and Subcellular Modulatory Effects

Research into the effects of this compound at the cellular level has primarily focused on its potential as an anticancer agent, investigating its ability to influence cell death pathways and control cell proliferation in various cancer models.

This compound has been identified in studies on plant extracts that induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. omicsonline.org The induction of apoptosis is a key mechanism for many anticancer agents, as it eliminates malignant cells. frontiersin.orgwaocp.org This process can be triggered through various cellular pathways, often involving the activation of a cascade of enzymes called caspases and the regulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.govarchivesofmedicalscience.com

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. dovepress.comnih.gov The progression through different phases of the cell cycle (G1, S, G2, M) is controlled by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov Compounds that can interfere with this machinery may cause cell cycle arrest, preventing cancer cells from dividing and proliferating. researchgate.net Investigations into natural compounds often assess their ability to halt the cell cycle at specific checkpoints, providing a mechanism to control tumor growth. google.com

The anti-proliferative activity of this compound and extracts containing it has been noted across several cancer cell models. The underlying mechanisms often involve the modulation of key signaling pathways that are hyperactive in cancer.

Ovarian Cancer: Leaf extracts containing this compound have been reported to effectively destroy ovarian cancer cell lines. omicsonline.org The mechanisms behind the anti-proliferative effects of natural compounds in ovarian cancer often involve the induction of apoptosis and autophagy, as well as the inhibition of critical survival pathways like PI3K/AKT/mTOR. mdpi.comnih.gov

Breast Cancer: The anti-proliferative activity of natural compounds in breast cancer models, such as MCF-7 cells, is frequently linked to the induction of apoptosis. archivesofmedicalscience.comnih.gov This can be mediated by increasing the expression of pro-apoptotic genes like p53 and Bax while decreasing anti-apoptotic genes like Bcl-2. frontiersin.orgarchivesofmedicalscience.com

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines like A549, organometallic complexes and other novel compounds have demonstrated strong anti-proliferative effects. nih.gov The mechanisms can include the inhibition of enzymes like thioredoxin reductase and the disruption of mitochondrial respiration, leading to reduced cancer cell viability. nih.gov

Prostate Cancer: In prostate cancer cell lines, various flavonoids and other natural compounds have been shown to exert anti-proliferative effects by causing a dose-dependent reduction in cell viability and inducing apoptosis. nih.gov These effects are often linked to alterations in gene expression related to cell cycle control, particularly the downregulation of genes involved in the G2/M phase. nih.gov Other mechanisms include the suppression of signaling pathways like PI3K and MAPK. nih.gov

Melanoma: In melanoma cell lines, certain synthetic chalcone (B49325) derivatives have shown potent anti-proliferative and apoptotic activity. unife.it The mechanisms identified include the generation of reactive oxygen species (ROS), activation of both intrinsic and extrinsic apoptotic pathways, and the inhibition of pro-survival pathways such as NF-κB and RAS/RAF/MEK/ERK. unife.itnih.gov

Antiviral Mechanisms and Evasion Strategies in Cellular Models

The antiviral properties of cardenolides, including this compound, are an active area of research. A primary mechanism implicated in their antiviral effect is the inhibition of the Na+/K+-ATPase pump. nih.govresearchgate.netgoogle.com This enzyme is crucial for maintaining cellular ion homeostasis, and its inhibition can disrupt various stages of the viral life cycle for a broad spectrum of both DNA and RNA viruses. nih.gov

The inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various intracellular signal transduction pathways that are important in many biological processes, including viral replication. nih.gov Targeting a host cell component like the Na+/K+-ATPase presents a promising antiviral strategy, as it may minimize the development of viral resistance. nih.gov

Key points regarding the antiviral mechanisms of cardenolides:

Broad-spectrum activity: Cardiac glycosides have demonstrated effectiveness against a range of viruses, including cytomegalovirus, herpes simplex virus, influenza, and coronaviruses. nih.gov

Disruption of the viral life cycle: Inhibition of the Na+/K+-ATPase can interfere with multiple steps of viral replication. nih.gov

Modulation of signaling pathways: The antiviral activity is also linked to the activation of cell signaling pathways through Na+/K+-ATPase inhibition, which can involve kinases like Src and transcription factors such as NF-κB. nih.gov

In the context of specific viruses, molecular docking studies have explored the interaction of this compound with viral proteins. For example, one study suggested that this compound could interact with the HIV-1 protease, forming hydrogen bonds with key amino acid residues like Arg8 and Gly48. researchgate.net Such interactions could potentially inhibit the function of essential viral enzymes.

Cellular models are instrumental in elucidating these antiviral mechanisms. ki.senih.govmdpi.com These models allow researchers to study the effects of compounds on viral replication and to identify the specific cellular pathways involved. nih.gov However, viruses can also develop evasion strategies. For instance, some coronaviruses have been shown to suppress the formation of antiviral stress granules, a component of the innate immune response. jmb.or.kr Understanding these evasion tactics is crucial for developing effective antiviral therapies.

Immunomodulatory Mechanisms at the Cellular and Molecular Level

This compound and related cardenolides exhibit immunomodulatory effects by influencing the activity of various immune cells and signaling molecules. biorxiv.orgrsc.org The innate immune system, the body's first line of defense, relies on the recognition of pathogens by pattern recognition receptors (PRRs), which triggers signaling pathways leading to inflammatory responses. nih.gov

The interaction of cardenolides with the Na+/K+-ATPase can modulate immune responses. nih.gov This modulation can occur through several mechanisms:

Regulation of Cytokine Production: The production of both pro- and anti-inflammatory cytokines can be influenced. nih.govnih.gov For example, polysaccharides from Citrus unshiu peel have been shown to induce the production of IL-6 and TNF-α in macrophages through the activation of MAPK and NF-κB pathways via Toll-like receptors (TLRs). nih.gov

Influence on Immune Cell Function: The function of various immune cells, including macrophages, dendritic cells, and T cells, can be directly or indirectly affected. nih.govfrontiersin.org For instance, succinate, a metabolic intermediate, can modulate the activity of both pro- and anti-inflammatory macrophages. nih.gov

Epigenetic Modifications: Emerging research suggests that innate immune cells can acquire a form of memory, termed "trained immunity," through epigenetic modifications. nih.gov This leads to a more robust response upon subsequent encounters with pathogens. While not directly studied for this compound, this is a potential area for future investigation into its long-term immunomodulatory effects.

The table below summarizes some of the key molecular players and pathways involved in the immunomodulatory effects of natural compounds, which may be relevant to this compound's activity.

| Signaling Pathway/Molecule | Function in Immune Response | Potential Modulation by Cardenolides |

| NF-κB | Master regulator of inflammation and immunity. wikipedia.org | Inhibition of activation, leading to reduced pro-inflammatory cytokine production. phcogrev.com |

| MAPK | Regulates cell proliferation, differentiation, and inflammatory responses. anygenes.com | Phosphorylation and activation, influencing cytokine production. nih.gov |

| Na+/K+-ATPase | Ion pump and signaling scaffold. nih.gov | Inhibition leads to altered ion balance and activation of signaling cascades. nih.govnih.gov |

| Toll-Like Receptors (TLRs) | Pattern recognition receptors that initiate innate immune responses. nih.gov | Can be involved in the recognition of compounds, leading to downstream signaling. nih.gov |

| Cytokines (e.g., IL-6, TNF-α) | Signaling molecules that mediate inflammation. anygenes.com | Production can be either induced or suppressed. phcogrev.comnih.gov |

Biological Interaction and Mechanistic Studies in Model Organisms

Herbivore-Plant Coevolutionary Dynamics and Chemical Defense Mechanisms

This compound is a key player in the chemical defense strategy of plants like Calotropis gigantea and Calotropis procera against herbivores. researchgate.nettestbook.comnih.gov These plants produce a variety of toxic cardiac glycosides, including this compound, calotropin (B1668234), and calotoxin, which are present in their latex and leaves. testbook.comnih.gov This chemical arsenal (B13267) serves as a potent deterrent to most grazing animals. testbook.comijsdr.org

The co-evolutionary arms race between plants and herbivores has driven the diversification of plant secondary metabolites. usp.brbiologynotesonline.com Plants evolve novel chemical defenses to deter herbivores, while specialist herbivores, in turn, evolve mechanisms to tolerate or even utilize these toxins. biologynotesonline.comwordpress.com

Key aspects of this co-evolutionary dynamic involving this compound include:

Deterrence of Generalist Herbivores: The high toxicity of cardiac glycosides like this compound effectively prevents browsing by generalist herbivores such as cattle and goats. testbook.com The mechanism of toxicity involves the inhibition of the Na+/K+-ATPase pump, which is fundamental to animal cell function. testbook.com

Sequestration by Specialist Herbivores: Some specialist herbivores, most notably the monarch butterfly (Danaus plexippus), have evolved resistance to cardiac glycosides. researchgate.net Monarch caterpillars feed on milkweed plants (a common source of cardenolides) and sequester these toxins in their own bodies. researchgate.net This makes the butterflies unpalatable to their own predators.

Metabolic Detoxification: Specialist herbivores often possess mechanisms to detoxify the plant's chemical defenses. For example, monarch butterflies can metabolize certain cardenolides. Research has shown that monarchs can convert highly toxic cardenolides into less harmful forms. researchgate.net

Phytochemical Diversity as a Defense Strategy: The presence of a mixture of different cardenolides within a single plant can be a more effective defense than a single compound. nih.gov This diversity can act on multiple aspects of herbivore physiology and may be particularly effective against specialist herbivores that have adapted to a single toxin. nih.gov

The concentration of this compound and other cardenolides in Calotropis plants can vary depending on factors like the developmental stage of the plant and environmental conditions. researchgate.net For instance, the accumulation of these compounds has been observed to change with the seasons, potentially in response to varying levels of herbivore pressure and abiotic stress. phcog.com

Mechanistic Insights from In Vitro and In Vivo Non-Human Models

In vitro and in vivo non-human models are crucial for elucidating the mechanisms of action of this compound and other cardenolides. These models allow for controlled investigations into the compound's effects at the molecular, cellular, and organismal levels. google.comnih.gov

In Vitro Studies:

In vitro models, primarily using cell lines, have been instrumental in identifying the molecular targets of this compound.

Na+/K+-ATPase Inhibition: A primary mechanism of action for this compound and other cardenolides is the inhibition of the Na+/K+-ATPase enzyme. researchgate.netgoogle.compnas.org Assays using purified Na+/K+-ATPase from sources like porcine cerebral cortex have been used to quantify the inhibitory activity of these compounds. pnas.org This inhibition disrupts the sodium and potassium gradients across the cell membrane, which can have downstream effects on intracellular calcium levels and various signaling pathways. google.com

Cytotoxicity Assays: The cytotoxic effects of this compound have been evaluated against various cancer cell lines. researchgate.netscience.gov For example, studies have assessed its activity against HepG2 (hepatocellular carcinoma) and Raji (Burkitt's lymphoma) cell lines. researchgate.net These assays help to understand the compound's potential as an anticancer agent and provide a basis for further mechanistic studies.

Signaling Pathway Analysis: Cell-based assays are used to investigate how this compound affects specific signaling pathways, such as the NF-κB pathway. nih.gov By treating cells with the compound and then measuring the activation of key proteins in the pathway, researchers can determine if the compound has an inhibitory or activatory effect.

In Vivo Non-Human Models:

In vivo studies using animal models provide insights into the physiological effects of this compound in a whole organism.

Wound Healing Models: The latex of Calotropis gigantea, which contains this compound, has been shown to possess wound-healing activity in albino rats. ijsdr.org

Herbivore Interaction Models: Studies using specialist herbivores like the monarch butterfly have provided valuable information on the co-evolutionary aspects of cardenolide defense, including sequestration and detoxification mechanisms. biorxiv.orgresearchgate.net

The table below provides a summary of findings from non-human models for this compound and related compounds.

| Model System | Key Findings | Reference(s) |

| Porcine Cerebral Cortex Na+/K+-ATPase (in vitro) | Quantified inhibitory activity of cardenolides. | pnas.org |

| Human Cancer Cell Lines (e.g., HepG2, Raji) (in vitro) | Demonstrated cytotoxic activity of this compound and related compounds. | researchgate.netscience.gov |

| Albino Rats (in vivo) | Showed wound healing properties of Calotropis gigantea latex. | ijsdr.org |

| Monarch Butterfly (Danaus plexippus) (in vivo) | Elucidated mechanisms of cardenolide sequestration and detoxification. | biorxiv.orgresearchgate.net |

| Drosophila melanogaster with monarch enzyme (in vivo) | Cardenolide mixtures showed increased mortality compared to single compounds. | nih.gov |

Analytical Methodologies for Uscharidin Research

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatography plays a fundamental role in separating Uscharidin from other compounds present in plant extracts or biological samples. The development and validation of these methods ensure accurate and reliable results for both qualitative and quantitative analysis. sysrevpharm.orgrotachrom.comutoronto.ca Analytical chromatography, such as HPLC and UPLC, is typically used for scrutinizing the composition of a mixture and determining the proportions of its constituents. rotachrom.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture, including pharmaceutical compounds. sysrevpharm.orgeuropeanpharmaceuticalreview.comopenaccessjournals.com The development of an HPLC method for this compound involves selecting appropriate chromatographic conditions, such as the stationary phase (column), mobile phase composition, and flow rate, to achieve optimal separation. europeanpharmaceuticalreview.compharmaknowledgeforum.comresearchgate.net Method validation is a critical step to ensure the method is suitable for its intended purpose, verifying parameters like accuracy, precision, linearity, limit of detection, limit of quantification, specificity, range, and robustness, often following regulatory guidelines like ICH. sysrevpharm.orgpharmaknowledgeforum.comresearchgate.net

HPLC methodologies have been applied in the analysis of Calotropis procera extracts, where this compound is present alongside other cardenolides. nih.gov The mobile phase typically consists of a mixture of water and organic solvents, such as methanol (B129727) or acetonitrile (B52724), often with the addition of an acid like formic acid to improve peak shape and ionization in coupled techniques. nih.govpharmaknowledgeforum.commdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is an advanced form of liquid chromatography that utilizes smaller particle size stationary phases and higher pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com UPLC is particularly useful for the analysis of complex mixtures and can provide faster analysis times with reduced solvent consumption. mdpi.com

UPLC has been employed in the analysis of cardenolides, including this compound, in plant extracts. For instance, UPLC-HRMS has been used to quantify cardenolide toxins in Asclepias syriaca seeds. acs.org Studies have utilized reverse-phase UPLC for analyzing cardenolide composition, where the retention time is inversely related to the compound's polarity. biorxiv.org

Advanced Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are essential for the identification and structural elucidation of this compound, as well as for its quantification, often in conjunction with chromatographic separation. americanpharmaceuticalreview.comsolubilityofthings.com These techniques provide detailed information about the molecular structure and properties of the analyte. americanpharmaceuticalreview.comsolubilityofthings.comuclouvain.be

Integration of Mass Spectrometry with Chromatographic Systems (e.g., LC-MS/MS, GC-MS)

The coupling of chromatography with mass spectrometry creates powerful hyphenated techniques that combine the separation capabilities of chromatography with the identification and quantification power of mass spectrometry. chromatographytoday.comchemijournal.comijnrd.orgwikipedia.org

LC-MS/MS: Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of polar and thermally labile compounds like this compound, which are not suitable for GC-MS without derivatization. wikipedia.orgmeasurlabs.com LC-MS/MS provides enhanced sensitivity and selectivity, allowing for the identification and quantification of this compound even in complex biological matrices. wikipedia.orgchromatographyonline.com In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized and fragmented, generating characteristic mass spectra that aid in their identification. nih.govwikipedia.orgmeasurlabs.com LC-MS analysis has been performed on Calotropis procera leaf extract, identifying this compound based on its molecular formula and mass-to-charge ratio. nih.gov LC-MS/MS has also been used for the rapid identification of cardenolide glycosides by analyzing their fragmentation patterns. researchgate.net

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile organic compounds. measurlabs.comfilab.frthermofisher.com While this compound is a relatively large and polar molecule, GC-MS might be applicable after appropriate derivatization to increase its volatility. GC-MS analysis has been mentioned in the context of analyzing compounds in Calotropis procera, although LC-MS is more commonly reported for cardenolides. researchgate.netscispace.com GC-MS separates compounds based on their boiling points and polarity before they are ionized and detected by the mass spectrometer. measurlabs.comthermofisher.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the coupling of two or more analytical methods to address complex analytical challenges. chromatographytoday.comchemijournal.comijnrd.org The combination of separation techniques like chromatography with spectroscopic detectors like mass spectrometry (LC-MS, GC-MS) or nuclear magnetic resonance (LC-NMR) provides comprehensive information for the analysis of complex mixtures containing this compound. chromatographytoday.comchemijournal.comijnrd.orgijpsjournal.com These techniques offer advantages such as improved sample throughput, reproducibility, and the ability to perform separation and quantification simultaneously. chromatographytoday.comijpsjournal.com LC-MS, for instance, is particularly useful for metabolomics and the profiling of secondary metabolites in plants, where this compound can be found. wikipedia.org The integration of multiple detectors, such as in LC-UV-MS or LC-NMR-MS, further enhances the ability to characterize and quantify components in complex samples. chromatographytoday.comijpsjournal.com

Future Directions and Emerging Research Avenues for Uscharidin

Untapped Biological Activities and Target Discoveries

Future research will likely focus on uncovering previously unknown biological activities of Uscharidin beyond its reported effects on cell proliferation. This includes exploring its potential in other disease areas and identifying the specific molecular targets and pathways through which it exerts its effects. Identifying these targets is crucial for understanding the mechanism of action and developing this compound or its analogues as therapeutic agents. Mechanism-based target identification is a key area in drug discovery, aiming to exploit the molecular mechanisms of diseases. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of omics technologies, such as metabolomics and proteomics, holds significant promise for comprehensive this compound research. Metabolomics can help in understanding the metabolic changes induced by this compound in biological systems, while proteomics can reveal alterations in protein expression and function. mdpi.com Spatial metabolomics, for instance, has enabled the localization of metabolites in tissues, which could be applied to study this compound's distribution and effects at a cellular level. acs.org Integrating these technologies can provide a holistic view of this compound's biological impact and help identify biomarkers of its activity. Omics approaches are increasingly used in various research disciplines to study biological and cellular processes. bhumipublishing.comcmbio.io

Innovative Biotechnological Production Systems

Given that this compound is a natural product, developing innovative biotechnological methods for its production could offer sustainable and efficient alternatives to traditional extraction from plants. scielo.br This could involve utilizing genetically engineered microorganisms, plant cell cultures, or other cell-culture techniques to produce this compound or its precursors. google.com Biotechnological production offers advantages such as production under mild conditions, high selectivity, and reduced toxic waste. scielo.br Hairy root cultures, for example, are a useful platform for the biotechnological production of natural products.

Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches, including machine learning and in silico modeling, can play a vital role in predicting this compound's properties, potential biological activities, and interactions with biological targets. insightsoftware.comnih.govresearchgate.net Predictive modeling can analyze complex datasets to identify patterns and forecast outcomes, aiding in drug discovery and understanding molecular interactions. insightsoftware.comnih.gov Molecular docking studies, for instance, can predict the binding affinity and interaction modes of this compound with target proteins. researchgate.netresearchgate.net These approaches can accelerate research by prioritizing promising avenues for experimental investigation.

常见问题

Q. What analytical methods are most effective for identifying and quantifying Uscharidin in plant tissues?

this compound can be identified using mass spectrometry imaging (MSI) coupled with high-resolution accurate mass measurements. For instance, spatial distribution studies employ matrix-assisted laser desorption/ionization (MALDI)-MSI to detect this compound (m/z 553.2411, [M + K]+) with a root mean square error (RMSE) of 0.31 ppm across thousands of spectra . Quantification requires calibration with reference standards and validation via biological replicates to ensure consistency in signal intensity across injured plant tissues. Liquid chromatography-tandem MS (LC-MS/MS) is recommended for bulk tissue analysis, with protocols emphasizing reproducibility through triplicate measurements and internal standardization .

Q. What are the key challenges in isolating this compound from natural sources, and how can they be addressed methodologically?

Isolation challenges include low abundance in plant tissues and co-elution with structurally similar cardenolides. Bioactivity-guided fractionation combined with preparative HPLC can resolve this. For example, plant latex exudates from injured leaves are collected, lyophilized, and partitioned using solvent gradients (e.g., hexane/ethyl acetate/methanol). Purity is confirmed via NMR (e.g., H, C, HSQC) and high-resolution MS, with spectral data cross-referenced against published libraries . Documentation must include extraction yields, solvent ratios, and chromatographic conditions to enable replication .

Advanced Research Questions

Q. How can researchers design experiments to investigate the spatial and temporal dynamics of this compound in plant tissues post-injury?

A time-series MSI approach is critical. Freshly injured leaves are sectioned at intervals (e.g., 0, 1, 6, 24 hours post-injury) and analyzed via MALDI-MSI. Overlay images (e.g., RGB MSI with microscopic imaging) reveal this compound accumulation within 0.5–1 mm of injury sites . Biological replicates (n ≥ 3) and statistical tools like principal component analysis (PCA) differentiate temporal patterns from noise. Complementary LC-MS/MS quantifies absolute concentrations in homogenized tissue subsamples, ensuring spatial and temporal correlations are robust .

Q. How should contradictory findings regarding this compound’s bioactivity be systematically analyzed in meta-studies?

Contradictions often arise from variability in plant species, extraction methods, or bioassay designs. A systematic review framework includes:

- Data normalization : Express bioactivity (e.g., IC) relative to this compound purity (≥95% by HPLC).

- Covariate analysis : Use multivariate regression to isolate factors like solvent polarity or cell line sensitivity.

- Sensitivity testing : Apply funnel plots to detect publication bias . For example, discrepancies in cytotoxicity assays may stem from differences in cell membrane permeability assays (e.g., MTT vs. resazurin), necessitating standardized protocols .

Q. What protocols ensure inter-laboratory reproducibility in this compound quantification?

Reproducibility requires:

- Reference materials : Certified this compound standards with batch-specific certificates of analysis.

- Calibration curves : Linear ranges (e.g., 0.1–100 µg/mL) validated via R ≥ 0.98.

- Cross-lab validation : Round-robin trials with blinded samples to assess inter-laboratory variance. Detailed methodologies, including MS parameters (e.g., ionization mode, collision energy), must be published in line with journal guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。